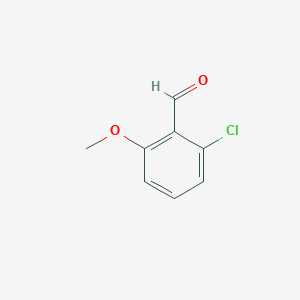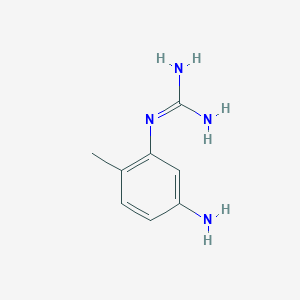
(2-Methyl-5-aminophenyl)guanidine
説明
(2-Methyl-5-aminophenyl)guanidine, also known as Imatinib Impurity 7, is a compound with the molecular formula C8H12N4 and a molecular weight of 164.2 . It is also referred to as (5-Amino-2-methylphenyl)guanidine .
Molecular Structure Analysis
Guanidine and its derivatives can be presented as molecules consisting simultaneously of two functionalities: aminal and imine . This presentation gives an insight into the chemical properties of guanidine derivatives, featuring both nucleophilic and electrophilic characters .科学的研究の応用
Synthesis of Acyclic Guanidines
Acyclic guanidines are synthesized through the reaction of an amine with an activated guanidine precursor, followed by deprotection to yield the corresponding free guanidine . This process is crucial for creating compounds with a variety of biological activities. The versatility of acyclic guanidines makes them valuable in medicinal chemistry for the development of new therapeutic agents.
Organocatalysis
Bicyclic guanidine-containing compounds, such as 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole, have been extensively studied for their unique properties as superbases . These compounds are employed in organocatalysis, which is a sub-field of catalysis focusing on the acceleration of chemical reactions with small organic molecules. Their application in this area is significant for creating more efficient and environmentally friendly chemical processes.
DNA Minor Groove Binders
Guanidine derivatives serve as DNA minor groove binders . They interact with the minor groove of DNA, influencing its structure and function. This application is particularly important in the field of genetics and bioinformatics, where understanding DNA-protein interactions can lead to advancements in gene therapy and drug design.
Kinase Inhibitors
As kinase inhibitors, guanidine derivatives play a pivotal role in regulating cellular processes . Kinases are enzymes that catalyze the transfer of phosphate groups, and their inhibition can prevent the phosphorylation of proteins, which is a key step in many diseases, including cancer. Guanidine derivatives are thus valuable for their potential in cancer treatment.
α2-Noradrenaline Receptors Antagonists
Guanidines targeting α2-noradrenaline receptors act as antagonists . These receptors are part of the adrenergic system and influence cardiovascular function, insulin secretion, and lipolysis. By acting as antagonists, guanidine derivatives can be used to treat conditions like hypertension and metabolic syndrome.
Antiparasitic and Anticancer Activity
Guanidine derivatives have shown promising results in terms of antiparasitic and anticancer activity . Their ability to induce cellular apoptosis is particularly noteworthy. This application is crucial in the development of new treatments for parasitic infections and cancer, offering potential alternatives to current therapies.
将来の方向性
Thiophene derivatives, which include sulfur atoms like (2-Methyl-5-aminophenyl)guanidine, have been the focus of recent research due to their unique properties and potential applications . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules .
作用機序
Target of Action
Guanidine, a compound structurally similar to (2-methyl-5-aminophenyl)guanidine, is known to interact with various targets such as aldehyde dehydrogenase, mitochondrial inhibitor, and ribonuclease pancreatic . It’s important to note that the specific targets of (2-Methyl-5-aminophenyl)guanidine may vary due to the presence of the methyl and amino groups on the phenyl ring.
Mode of Action
Guanidine, a related compound, is known to enhance the release of acetylcholine following a nerve impulse and appears to slow the rates of depolarization and repolarization of muscle cell membranes . The presence of the methyl and amino groups on the phenyl ring in (2-Methyl-5-aminophenyl)guanidine could potentially modify these interactions.
Biochemical Pathways
Guanidines have been found to play key roles in various biological functions and are involved in a diversity of biological activities . The modification of these pathways by (2-Methyl-5-aminophenyl)guanidine would likely depend on its specific targets and mode of action.
Result of Action
Guanidine is known to decrease the heart rate and relax the blood vessels so that blood can flow more easily through the body . The effects of (2-Methyl-5-aminophenyl)guanidine could potentially be similar, but the presence of the methyl and amino groups on the phenyl ring may influence these effects.
特性
IUPAC Name |
2-(5-amino-2-methylphenyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4/c1-5-2-3-6(9)4-7(5)12-8(10)11/h2-4H,9H2,1H3,(H4,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVCUAOISSDMEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10461168 | |
| Record name | (2-methyl-5-aminophenyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10461168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-5-aminophenyl)guanidine | |
CAS RN |
581076-64-4 | |
| Record name | N-(5-Amino-2-methylphenyl)guanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=581076-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-methyl-5-aminophenyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10461168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Guanidine, N-(5-amino-2-methylphenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-1-[tert-Butyl(dimethyl)silyl]-4-oxoazetidine-2-carboxylic acid](/img/structure/B1589353.png)
![7-Fluorobenzo[d]isoxazol-3-amine](/img/structure/B1589354.png)
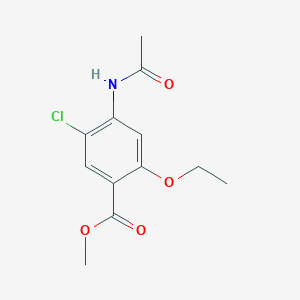
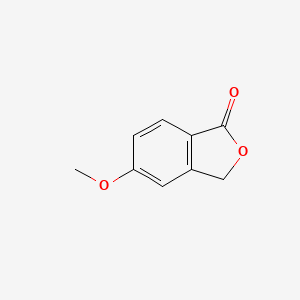

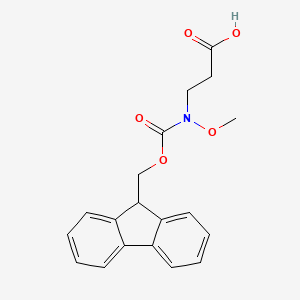

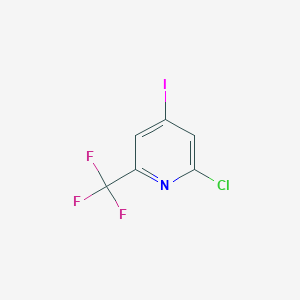




![Thiazolo[4,5-d]pyrimidine-2,7-diamine](/img/structure/B1589373.png)
